Bladder‑Over‑Salivary‑Gland Functional Selectivity: Solifenacin vs. Oxybutynin, Tolterodine, and Darifenacin
In a Ca²⁺‑mobilization assay using cynomolgus monkey bladder smooth muscle and submandibular gland cells, solifenacin showed a bladder‑selectivity index (Ki ratio submandibular gland/bladder) of 2.1, which was statistically significantly higher than the indices for oxybutynin (0.51), tolterodine (0.65), and darifenacin (0.46) . A ratio > 1 indicates preferential functional antagonism in bladder tissue over salivary gland tissue, a property that mechanistically underpins a lower propensity for drug‑induced xerostomia.
| Evidence Dimension | Bladder‑selectivity index (Ki ratio: submandibular gland / bladder smooth muscle) |
|---|---|
| Target Compound Data | Solifenacin: 2.1 (pKi bladder = 8.5 ± 0.053; pKi submandibular = 8.2 ± 0.051) |
| Comparator Or Baseline | Oxybutynin: 0.51 (pKi bladder 8.7, submandibular 9.0); Tolterodine: 0.65 (pKi bladder 8.5, submandibular 8.7); Darifenacin: 0.46 (pKi bladder 8.4, submandibular 8.8) |
| Quantified Difference | Solifenacin index = 2.1 vs. oxybutynin 0.51 (4.1‑fold higher), tolterodine 0.65 (3.2‑fold higher), darifenacin 0.46 (4.6‑fold higher); statistically significant (P < 0.05) |
| Conditions | Ca²⁺ mobilization assay in primary bladder smooth muscle and submandibular gland cells isolated from cynomolgus monkeys; n = 5 experiments |
Why This Matters
A bladder‑selectivity index > 2 indicates that solifenacin preferentially inhibits detrusor M₃ receptors over salivary gland M₃ receptors, a differentiation that predicts reduced dry‑mouth incidence compared to agents with indices ≤ 0.65.
- [1] Kobayashi S, Ikeda K, Miyata K. Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca²⁺ mobilization study in monkey cells. Life Sci. 2004;74(7):843‑853. doi:10.1016/j.lfs.2003.07.019. View Source
